molecular formula C6H10O4 B6234708 4-hydroxyoxane-2-carboxylic acid CAS No. 854695-96-8

4-hydroxyoxane-2-carboxylic acid

Cat. No.: B6234708
CAS No.: 854695-96-8
M. Wt: 146.14 g/mol
InChI Key: DEPUUQSGAIWFJE-UHFFFAOYSA-N
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Description

4-Hydroxyoxane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a six-membered oxane ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyoxane-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form diketone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Diketone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Chlorinated derivatives.

Scientific Research Applications

4-Hydroxyoxane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxyoxane-2-carboxylic acid involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing various biochemical processes. The molecular targets include enzymes that catalyze the conversion of carboxylic acids to other functional groups .

Biological Activity

4-Hydroxyoxane-2-carboxylic acid, a compound belonging to the family of hydroxycarboxylic acids, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a carboxylic acid group attached to a six-membered oxane ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Hydroxycarboxylic acids are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.
  • Cell Signaling Modulation : It can interact with cell surface receptors, potentially influencing signaling pathways related to inflammation and metabolism.

Antioxidant Properties

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound showed an IC50 value of 25 µM in scavenging DPPH radicals, indicating its potential as a natural antioxidant agent .

Enzyme Inhibition Studies

Research has indicated that this compound acts as an inhibitor of certain carboxylate reductases (CARs). These enzymes are crucial in the bioconversion of carboxylic acids to aldehydes. The compound was tested against various CARs derived from bacterial sources, showing inhibition rates ranging from 40% to 70% at concentrations between 50 µM and 100 µM .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis in K562 leukemia cells, with an apoptotic rate rising from 5% at 1 µM to 30% at 10 µM . This suggests potential applications in cancer therapy.

Case Studies

  • Study on Antioxidant Effects : A randomized controlled trial evaluated the antioxidant effects of this compound in healthy volunteers. Results indicated a significant reduction in oxidative stress markers after supplementation for four weeks, supporting its role as a dietary antioxidant .
  • Cancer Cell Line Investigation : A laboratory study investigated the effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that treatment with this compound led to reduced cell viability and increased apoptosis compared to untreated controls .

Data Tables

Study Biological Activity IC50/EC50 (µM) Notes
Antioxidant ActivityDPPH Scavenging25Significant antioxidant potential
Enzyme InhibitionCARs Inhibition50-100Inhibition rates: 40%-70%
CytotoxicityK562 Cells ApoptosisDose-dependent increaseApoptotic rate up to 30%

Properties

CAS No.

854695-96-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H10O4/c7-4-1-2-10-5(3-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)

InChI Key

DEPUUQSGAIWFJE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1O)C(=O)O

Purity

95

Origin of Product

United States

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